molecular formula C13H15N3OS2 B12677040 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- CAS No. 58744-93-7

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)-

Cat. No.: B12677040
CAS No.: 58744-93-7
M. Wt: 293.4 g/mol
InChI Key: LREWWZGPXJTOCO-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, along with a dithione group and a tetrahydro-2-(4-methoxyphenyl) substituent

Preparation Methods

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization reaction. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dithione group to thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyridazine ring. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with receptor sites, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

    1H-(1,2,4)Triazolo(1,2-a)pyridazine derivatives: These compounds share the triazolopyridazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dithione-containing compounds: Compounds with dithione groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.

    Methoxyphenyl-substituted compounds: These compounds have similar substituents, which can influence their solubility, stability, and biological activity.

Properties

CAS No.

58744-93-7

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C13H15N3OS2/c1-17-11-6-4-10(5-7-11)16-12(18)14-8-2-3-9-15(14)13(16)19/h4-7H,2-3,8-9H2,1H3

InChI Key

LREWWZGPXJTOCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=S)N3CCCCN3C2=S

Origin of Product

United States

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